Tert-butyl 2-amino-5-(trifluoromethoxy)benzoate
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Overview
Description
Tert-butyl 2-amino-5-(trifluoromethoxy)benzoate is an organic compound with the molecular formula C12H14F3NO3. This compound is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to a benzoate structure, along with an amino group (-NH2) and a tert-butyl ester group. The trifluoromethoxy group imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 2-amino-5-(trifluoromethoxy)benzoate typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Nitration: The starting material, 2-nitro-5-(trifluoromethoxy)benzoic acid, is prepared by nitration of 2-amino-5-(trifluoromethoxy)benzoic acid.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Esterification: The resulting 2-amino-5-(trifluoromethoxy)benzoic acid is esterified with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-5-(trifluoromethoxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the amino group.
Coupling Reactions: The trifluoromethoxy group can participate in coupling reactions such as Suzuki-Miyaura coupling, where it can form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Palladium on Carbon (Pd/C): Used for reduction reactions.
Sulfuric Acid: Used as a catalyst in esterification reactions.
Boron Reagents: Used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substituted Benzoates: Formed through substitution reactions.
Amines and Amides: Formed through reduction and subsequent reactions.
Coupled Products: Formed through coupling reactions with other aromatic compounds.
Scientific Research Applications
Tert-butyl 2-amino-5-(trifluoromethoxy)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly for its unique trifluoromethoxy group which can enhance the pharmacokinetic properties of drugs.
Industry: Used in the development of new materials and agrochemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Tert-butyl 2-amino-5-(trifluoromethoxy)benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. The amino group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-(trifluoromethoxy)benzoic acid: Similar structure but lacks the tert-butyl ester group.
Tert-butyl 2-amino-4-(trifluoromethoxy)benzoate: Similar structure but with a different position of the trifluoromethoxy group.
Uniqueness
Tert-butyl 2-amino-5-(trifluoromethoxy)benzoate is unique due to the combination of the trifluoromethoxy group and the tert-butyl ester group, which imparts distinct chemical and physical properties. This combination enhances its stability, lipophilicity, and potential biological activity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
tert-butyl 2-amino-5-(trifluoromethoxy)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO3/c1-11(2,3)19-10(17)8-6-7(4-5-9(8)16)18-12(13,14)15/h4-6H,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OISDJHHIVHNJNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=C1)OC(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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